molecular formula C21H22FN3O7 B053598 N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin CAS No. 117458-86-3

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin

货号 B053598
CAS 编号: 117458-86-3
分子量: 447.4 g/mol
InChI 键: ZBDVTPRXALZLIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin, also known as MNX, is a novel fluoroquinolone derivative that has been developed as a potential antibacterial agent. It is a hybrid molecule that combines the structural features of norfloxacin and oxazolidinone. MNX has shown promising results in vitro and in vivo against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

作用机制

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin belongs to the fluoroquinolone class of antibiotics, which target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for the proper replication and transcription of bacterial DNA. By inhibiting their activity, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin prevents the bacteria from proliferating and causes their death.
Biochemical and Physiological Effects:
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has been shown to have a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It exhibits good efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also has a low propensity for inducing bacterial resistance.

实验室实验的优点和局限性

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has several advantages over other fluoroquinolones, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. However, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also has some limitations, including its high cost of production and limited availability. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin may also have potential drug-drug interactions with other medications.

未来方向

There are several potential future directions for research on N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin. These include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin in animal models.
3. Investigation of the potential use of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin as a topical antibacterial agent for skin and soft tissue infections.
4. Study of the efficacy of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin in combination with other antibiotics for the treatment of multidrug-resistant bacterial infections.
5. Development of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin analogs with improved antibacterial activity and lower toxicity.
Conclusion:
In conclusion, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin is a novel fluoroquinolone derivative that has shown promising results as an antibacterial agent. Its broad-spectrum activity, low toxicity, and good pharmacokinetic properties make it a potential candidate for the treatment of drug-resistant bacterial infections. Further research is needed to fully evaluate its efficacy and safety in clinical settings.

合成方法

The synthesis of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin involves the condensation of norfloxacin with a substituted oxazolidinone intermediate. The reaction is carried out under mild conditions using a suitable catalyst and solvent system. The final product is obtained in good yield and purity, and its chemical structure is confirmed by various spectroscopic techniques.

科学研究应用

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has been extensively studied for its antibacterial activity and mechanism of action. It has been shown to inhibit bacterial DNA replication and transcription by binding to the DNA gyrase and topoisomerase IV enzymes. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also exhibits good pharmacokinetic properties, including high oral bioavailability and low toxicity.

属性

CAS 编号

117458-86-3

产品名称

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin

分子式

C21H22FN3O7

分子量

447.4 g/mol

IUPAC 名称

1-ethyl-6-fluoro-7-[4-[(4-methyl-5-methylidene-2-oxo-1,3-dioxolan-4-yl)oxy]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H22FN3O7/c1-4-23-11-14(19(27)28)18(26)13-9-15(22)17(10-16(13)23)24-5-7-25(8-6-24)32-21(3)12(2)30-20(29)31-21/h9-11H,2,4-8H2,1,3H3,(H,27,28)

InChI 键

ZBDVTPRXALZLIJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)OC4(C(=C)OC(=O)O4)C)F)C(=O)O

规范 SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)OC4(C(=C)OC(=O)O4)C)F)C(=O)O

同义词

N-((4-methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。